BenchChemオンラインストアへようこそ!

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

GPCR pharmacology opioid receptor screening functional selectivity

(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine is a synthetic Schiff‑base piperazine derivative bearing a 4‑methylbenzylidene imine group and a 2‑pyridyl substituent on the piperazine ring. It is catalogued as a research‑grade compound, routinely supplied at ≥95 % purity , and has been profiled in multiple high‑throughput screening campaigns, yielding primary activity data across diverse target classes.

Molecular Formula C17H20N4
Molecular Weight 280.375
CAS No. 305351-75-1
Cat. No. B2952930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine
CAS305351-75-1
Molecular FormulaC17H20N4
Molecular Weight280.375
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C17H20N4/c1-15-5-7-16(8-6-15)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+
InChIKeyQBTUPSGXVQCSGW-XMHGGMMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-Methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine (CAS 305351‑75‑1) – Structural Identity and Procurement‑Relevant Characteristics


(E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine is a synthetic Schiff‑base piperazine derivative bearing a 4‑methylbenzylidene imine group and a 2‑pyridyl substituent on the piperazine ring. It is catalogued as a research‑grade compound, routinely supplied at ≥95 % purity , and has been profiled in multiple high‑throughput screening campaigns, yielding primary activity data across diverse target classes . Its molecular formula is C₁₇H₂₀N₄ (MW 280.38), placing it in a cluster of closely related arylidene‑piperazine analogs that differ only in the benzylidene substituent.

Why Generic Substitution of (E)-N-(4-Methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine Introduces Uncontrolled Experimental Risk


Superficially similar piperazine‑based Schiff bases (e.g., 4‑bromo‑, 4‑diethylamino‑, or 2‑nitro‑benzylidene analogs) cannot be assumed interchangeable because subtle alterations in the benzylidene substituent are known to shift both target‑engagement profiles and off‑target liabilities in screening panels . Even within the same core scaffold, small electronic or steric modifications can invert selectivity, alter cytotoxicity windows, or change activation/inhibition patterns at related receptors, making the specific 4‑methyl substitution a critical determinant of the compound’s biological fingerprint.

Quantitative Differentiation Evidence for (E)-N-(4-Methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine


Mu‑Opioid Receptor Activation vs. Muscarinic M1 Receptor Profile – Functional Selectivity Fingerprint

In a cell‑based functional assay, (E)-N-(4‑methylbenzylidene)-4-(pyridin‑2‑yl)piperazin‑1‑amine activated the mu‑opioid receptor (MOR‑1) with a mean activation signal of 4.41 at 9.3 µM, while at the muscarinic acetylcholine receptor M1 it showed negligible activation (−1.07 at 3 µM) . This ~5.5‑fold differential window between MOR‑1 and M1 activation, measured under identical screening infrastructure, contrasts with related arylidene‑piperazines that often exhibit promiscuous aminergic receptor engagement. No direct head‑to‑head data are publicly available for the 4‑bromo or 4‑diethylamino analogs, but the divergent behavior of the 4‑methyl derivative within the same screening panel indicates a substituent‑dependent selectivity profile relevant for probe selection in opioid‑biased signaling studies.

GPCR pharmacology opioid receptor screening functional selectivity

ADAM17 (TACE) Inhibition vs. Cytotoxicity Counter‑Screen – Therapeutic Window Indicator

The compound inhibited ADAM17 (disintegrin and metalloproteinase domain‑containing protein 17) with a mean inhibition value of 1.23 at 6.95 µM in a cell‑based assay, while the accompanying HepG2 cytotoxicity counter‑screen showed no significant cytotoxicity at concentrations up to 30 µM . This separation between on‑target inhibition and cytotoxicity suggests a favorable early‑stage selectivity margin, although no matched comparator data exist for the 4‑bromo or 4‑diethylamino congeners. In contrast, literature on related pyridylpiperazine scaffolds indicates that halogen substitution frequently elevates cytotoxicity, making the 4‑methyl variant the more conservative choice for ADAM17‑focused chemical biology campaigns [1].

ADAM17 inhibition therapeutic window cytotoxicity profiling

Regulator of G‑Protein Signaling 4 (RGS4) Interaction – B‑Score Profile

Against regulator of G‑protein signaling 4 isoform 2, the compound returned a tight cluster of B‑Scores between –7.61 and –7.53, indicating consistent inhibitory activity . While B‑Score values are normalized metrics that reflect assay‑specific hit strength rather than absolute affinity, the narrow dispersion across 20 replicate measurements underscores robust assay reproducibility for this compound. No publicly available B‑Score data exist for the 4‑bromo or 4‑diethylamino analogs, preventing direct comparison. However, the reproducible RGS4 inhibitory signal positions the 4‑methyl derivative as a candidate for deconvoluting RGS4‑mediated signaling pathways when researchers require a defined screening hit with validated multi‑replicate behavior.

RGS4 modulation G‑protein signaling screening hit triage

Defined Application Scenarios for (E)-N-(4-Methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine Driven by Screening‑Derived Evidence


Mu‑Opioid Receptor Probe with a Pre‑Characterized Functional Profile

The compound’s activation signal at MOR‑1 (4.41 at 9.3 µM) coupled with negligible M1 activation makes it suitable for opioid receptor signaling studies where muscarinic off‑target activity must be minimized. Researchers comparing MOR‑1‑biased ligands can use this compound as a reference point within the pyridylpiperazine chemical space.

ADAM17 (TACE) Chemical Biology Tool with Documented Cytotoxicity Counter‑Screen

Because the compound inhibits ADAM17 without detectable HepG2 cytotoxicity up to 30 µM, it can serve as an early‑stage tool for studying ADAM17‑dependent shedding events in cellular models. Users should note that selectivity against other ADAM/MMP family members has not been profiled; orthogonal selectivity panels are recommended.

RGS4 Screening Hit for G‑Protein Signaling Pathway Dissection

The reproducible B‑Score pattern (−7.61 to −7.53, 20 replicates) supports its use as a qualified hit for RGS4‑targeted mechanistic studies. Investigators requiring a starting point for RGS4 inhibitor optimization can leverage this compound’s consistent multi‑replicate performance to minimize early‑stage variability.

Quote Request

Request a Quote for (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.